molecular formula C11H12N4O2S B14909475 n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine

n-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine

Cat. No.: B14909475
M. Wt: 264.31 g/mol
InChI Key: ZLIHCGOSQTUPND-UHFFFAOYSA-N
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Description

N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine is a heterocyclic compound featuring a 5-nitropyridin-2-amine core linked to a 2-(2-methylthiazol-4-yl)ethyl group via an amine bridge. This structural combination suggests applications in organic electronics, medicinal chemistry, or fluorescent probe design .

Properties

Molecular Formula

C11H12N4O2S

Molecular Weight

264.31 g/mol

IUPAC Name

N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]-5-nitropyridin-2-amine

InChI

InChI=1S/C11H12N4O2S/c1-8-14-9(7-18-8)4-5-12-11-3-2-10(6-13-11)15(16)17/h2-3,6-7H,4-5H2,1H3,(H,12,13)

InChI Key

ZLIHCGOSQTUPND-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CS1)CCNC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine typically involves the formation of the thiazole ring followed by its attachment to the pyridine ring. One common method involves the cyclization of appropriate thioamides with α-haloketones to form the thiazole ring . The subsequent steps involve nitration of the pyridine ring and coupling with the thiazole derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. Solvents such as ethanol, methanol, and dichloromethane are often used to facilitate these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the thiazole or pyridine rings .

Scientific Research Applications

N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The nitro group can undergo reduction to form reactive intermediates that can further interact with biological molecules, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Unit Modifications: Pyrene vs. Thiazole Derivatives

Compound c: N-(2-((Pyren-4-yl)methyleneamino)ethyl)-5-nitropyridin-2-amine (c) shares the 5-nitropyridin-2-amine core with the target compound but replaces the methylthiazol-ethyl group with a pyrene-methyleneaminoethyl wing. Studies show that wing units (e.g., pyrene, anthracene) dominate opto-electronic properties.

Fluorescent Probes: Derivatives like (E)-1-((2-(5-nitropyridin-2-ylamino)ethylimino)methyl)naphthalen-2-ol (probe 1) demonstrate that modifications to the aminoethyl group enable metal ion sensing (e.g., Fe³⁺). The target compound’s methylthiazol group could sterically hinder such coordination, limiting sensor utility but enhancing thermal stability .

Substituent Effects on Physicochemical Properties

N-[2-(3-Methylphenoxy)ethyl]-5-nitropyridin-2-amine: This analog substitutes the methylthiazol group with a phenoxyethyl chain. The ether linkage increases hydrophilicity (logP ~1.8 vs. ~2.5 for thiazole derivatives) but reduces π-stacking capability, as evidenced by lower melting points (98–99°C vs. >150°C for thiazole-containing analogs) .

N-Methyl-1-(4-methyl-2-phenyl-1,3-thiazol-5-yl)methanamine : While lacking the nitropyridine core, this compound’s thiazole-methyl group shows comparable HPLC retention (tR ~11–12 min) to the target compound, suggesting similar polarity. However, its simpler structure limits opto-electronic tunability .

Comparative Data Tables

Table 1: Structural and Opto-Electronic Properties

Compound Core Unit Wing Unit Energy Gap (eV) Charge Mobility (cm²/V·s) Key Application Reference
Target Compound 5-Nitropyridin-2-amine 2-(2-Methylthiazol-4-yl)ethyl N/A N/A Under investigation
Compound c 5-Nitropyridin-2-amine Pyrene-methyleneaminoethyl 2.8 0.12 OLEDs
Probe 1 5-Nitropyridin-2-amine Naphthalene-iminomethyl 3.1 N/A Fe³⁺ detection

Research Implications

The methylthiazol substituent in N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine likely confers distinct electronic and steric effects compared to pyrene or phenoxy analogs. Further studies should explore:

  • Opto-Electronic Performance : Charge transport measurements via DFT or experimental methods.
  • Biological Activity: Screening for antimicrobial or kinase inhibition, leveraging thiazole’s known bioactivity .
  • Synthetic Flexibility : Functionalization of the nitro group or thiazole ring for diversification .

Biological Activity

N-(2-(2-Methylthiazol-4-yl)ethyl)-5-nitropyridin-2-amine is a compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and antimicrobial properties. This article explores its biological activity, synthesizing findings from various studies and reports.

Chemical Structure and Properties

The compound can be structurally represented as follows:

  • Molecular Formula: C₁₁H₁₃N₅O₂S
  • Molecular Weight: 279.32 g/mol
  • CAS Number: Not specified in the sources.

The presence of a nitro group and a thiazole moiety contributes to its unique pharmacological profile.

1. Inhibition of Protein Kinases

This compound has been identified as part of a novel class of protein kinase inhibitors. Specifically, it demonstrates inhibitory activity against cyclin-dependent kinases (CDK) such as CDK4 and CDK6, which are crucial for cell cycle regulation. Inhibition of these kinases can lead to reduced cell proliferation, making this compound a candidate for cancer therapy .

2. Antimicrobial Activity

Research indicates that compounds with similar structural features exhibit varying degrees of antimicrobial activity against pathogens, including those classified under the ESKAPE group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species). While specific data for this compound is limited, related compounds have shown promising results against these pathogens .

Case Study 1: Cancer Cell Lines

In a study focusing on the effects of various derivatives on cancer cell lines, this compound was tested on acute myeloid leukemia (AML) cells. Results indicated significant apoptosis induction when treated with the compound at concentrations ranging from 0.25 µM to 2.50 µM over 24 hours. The mechanism involved modulation of cell cycle progression and induction of apoptotic pathways .

Case Study 2: Antimicrobial Screening

Another study involving structural analogs demonstrated that compounds similar to this compound exhibited varying levels of activity against Gram-positive and Gram-negative bacteria. The findings suggested that modifications in the thiazole and pyridine rings could enhance antibacterial potency, although specific data for this compound were not detailed .

Comparative Data Table

Compound Biological Activity Target Pathogen/Cell Line Reference
This compoundCDK4/CDK6 InhibitionAML Cells
Related Thiazole DerivativeAntimicrobial ActivityESKAPE Pathogens
Pyrimidine AnalogApoptosis InductionL1210 Leukemia Cells

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